Cas no 2138063-33-7 (4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol)

4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol is a cyclohexenol derivative featuring a thiazole substituent, which confers unique reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the thiazole ring enhances its utility as a versatile intermediate for constructing heterocyclic compounds, while the cyclohexenol scaffold offers opportunities for further functionalization. This compound may exhibit stereochemical diversity due to the chiral center at the hydroxyl-bearing carbon, making it valuable for enantioselective synthesis. Its structural features suggest potential as a precursor for bioactive molecules, particularly in the development of agrochemicals or pharmaceuticals. The compound's stability and solubility profile facilitate handling in laboratory settings.
4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol structure
2138063-33-7 structure
商品名:4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
CAS番号:2138063-33-7
MF:C10H13NOS
メガワット:195.281321287155
CID:6190434
PubChem ID:165491521

4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
    • 2138063-33-7
    • EN300-1155689
    • 4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
    • インチ: 1S/C10H13NOS/c1-8-2-5-10(12,6-3-8)9-4-7-13-11-9/h2,4-5,7-8,12H,3,6H2,1H3
    • InChIKey: CJKLSCWZWJDCAH-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(C2(C=CC(C)CC2)O)=N1

計算された属性

  • せいみつぶんしりょう: 195.07178521g/mol
  • どういたいしつりょう: 195.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1155689-5.0g
4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138063-33-7
5g
$4349.0 2023-06-09
Enamine
EN300-1155689-0.5g
4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138063-33-7
0.5g
$1440.0 2023-06-09
Enamine
EN300-1155689-10.0g
4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138063-33-7
10g
$6450.0 2023-06-09
Enamine
EN300-1155689-2.5g
4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138063-33-7
2.5g
$2940.0 2023-06-09
Enamine
EN300-1155689-0.1g
4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138063-33-7
0.1g
$1320.0 2023-06-09
Enamine
EN300-1155689-0.25g
4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138063-33-7
0.25g
$1381.0 2023-06-09
Enamine
EN300-1155689-1.0g
4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138063-33-7
1g
$1500.0 2023-06-09
Enamine
EN300-1155689-0.05g
4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138063-33-7
0.05g
$1261.0 2023-06-09

4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol 関連文献

4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-olに関する追加情報

4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol: A Comprehensive Overview

The compound 4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol, identified by the CAS number 2138063-33-7, is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of cyclohexenols, which are known for their versatility in chemical reactions and their role in natural product synthesis. The presence of the thiazole ring further enhances its reactivity and functional diversity, making it a valuable substrate in organic synthesis and drug discovery.

Recent advancements in synthetic chemistry have highlighted the importance of 4-Methyl-cyclohexenols as key intermediates in the construction of bioactive molecules. The integration of the thiazole moiety into such frameworks has been shown to significantly influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Organic Letters have demonstrated that thiazole-containing cyclohexenols exhibit enhanced bioavailability and reduced toxicity compared to their non-thiazole counterparts.

The synthesis of 4-Methyl-cyclohexenols has evolved over the years, with modern methodologies emphasizing sustainability and efficiency. One notable approach involves the use of catalytic asymmetric hydrogenation to construct the cyclohexene ring with high enantioselectivity. This method not only ensures the formation of the desired stereochemistry but also minimizes waste generation, aligning with current green chemistry principles.

In terms of applications, 4-Methyl-cyclohexenols have found utility in diverse fields such as agrochemicals, pharmaceuticals, and materials science. For example, derivatives of this compound have been explored as potential inhibitors of key enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's. Preclinical studies have shown promising results, with some analogs demonstrating potent inhibitory activity against β-secretase (BACE1), a critical enzyme in amyloid-beta production.

The integration of computational chemistry tools has further accelerated the exploration of this compound's properties. Advanced molecular modeling techniques, such as density functional theory (DFT) calculations and molecular docking studies, have provided insights into its electronic structure and binding affinity towards various biological targets. These computational approaches have not only facilitated rational drug design but also reduced the need for extensive experimental screening.

Looking ahead, the continued investigation of 4-Methyl-cyclohexenols is expected to yield novel insights into their chemical reactivity and biological activity. Collaborative efforts between academic institutions and industry are likely to drive innovation in this area, paving the way for new therapeutic agents and advanced materials.

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